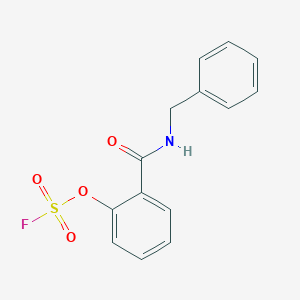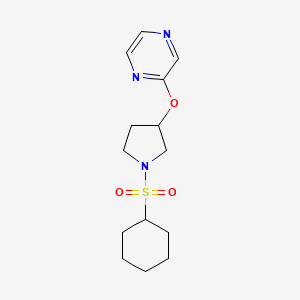
2-((1-(Cyclohexylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrrolidine is a five-membered nitrogen heterocycle . It’s widely used by medicinal chemists to obtain compounds for the treatment of human diseases . Pyrazine is a basic structure in many pharmaceuticals and organic compounds .
Synthesis Analysis
Pyrrolidine compounds can be synthesized through various methods. One approach involves ring construction from different cyclic or acyclic precursors . Another method involves the functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring also increases three-dimensional (3D) coverage .Chemical Reactions Analysis
Pyrrolidine compounds can undergo various chemical reactions. For instance, Rh(III)-catalyzed and solvent-controlled C–H bond functionalization of pyridine with internal alkynes has been reported .Physical And Chemical Properties Analysis
Pyrrolidine compounds have diverse physicochemical properties. They are often used in drug design because they can modify physicochemical parameters and obtain the best ADME/Tox results for drug candidates .Aplicaciones Científicas De Investigación
Antibacterial and Antimicrobial Applications
Synthesis of Novel Heterocyclic Compounds for Antibacterial Use : A study focused on synthesizing new heterocyclic compounds containing a sulfonamido moiety, aiming at antibacterial applications. The research explored the production of pyran, pyridine, and pyridazine derivatives through various reactions, which demonstrated significant antibacterial activities upon evaluation (Azab, Youssef, & El-Bordany, 2013).
Antimicrobial Agent Development : Another study embarked on creating new heterocyclic compounds incorporating the sulfamoyl moiety to serve as antimicrobial agents. This research produced various derivatives, including pyrazole and oxazole, with promising in vitro antibacterial and antifungal results (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).
Pharmacological and Chemical Synthesis
Potential COX-2 Inhibitors : Research into 4,5-diaryl-1H-pyrazole-3-ol derivatives as potential COX-2 inhibitors highlighted the synthesis of several classes of compounds. This study aimed at developing new pharmaceuticals with selective COX-2 inhibition properties, which is critical in the treatment of inflammation and possibly cancer (Patel, Bell, Majest, Henry, & Kolasa, 2004).
Anticancer Agent Synthesis : The synthesis of imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines was explored for their anticancer properties. These compounds, derived from 1,2-dihydropyrido[3,4-b]pyrazines, showed mitotic inhibition and antitumor activity, demonstrating their potential as anticancer agents (Temple, Rose, Comber, & Rener, 1987).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
2-(1-cyclohexylsulfonylpyrrolidin-3-yl)oxypyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O3S/c18-21(19,13-4-2-1-3-5-13)17-9-6-12(11-17)20-14-10-15-7-8-16-14/h7-8,10,12-13H,1-6,9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMGZVLCQXGDOBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)S(=O)(=O)N2CCC(C2)OC3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-(Cyclohexylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(2-cyclopropyl-2-oxoethoxy)benzamide](/img/structure/B2648800.png)
![Spiro[6,7-dihydro-5H-1-benzofuran-4,2'-oxirane]](/img/structure/B2648802.png)
![[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]-pyridin-2-ylmethanone](/img/structure/B2648803.png)
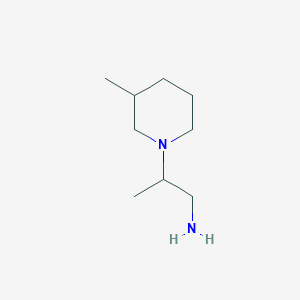
![2-[1-(4-Methylphenyl)sulfonylindol-6-yl]acetic acid](/img/structure/B2648807.png)
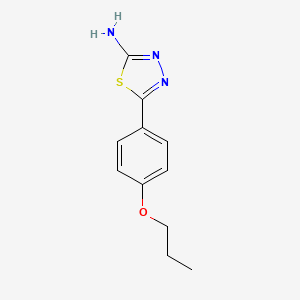
![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-methoxybenzamide hydrochloride](/img/structure/B2648812.png)
![2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2648813.png)
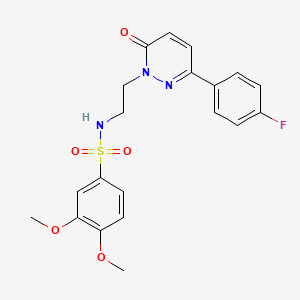
![2-[1-(2,4-Dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-1-phenylethanone](/img/structure/B2648816.png)
![N-(2,4-dimethoxyphenyl)-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2648818.png)
![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B2648819.png)
